(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propanamide

Pharmaceutical impurity profiling Cinacalcet hydrochloride Reversed-phase HPLC

(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propanamide (CAS 2436762-80-8) is a chiral amide that serves as a structurally resolved impurity of the calcimimetic drug cinacalcet hydrochloride. It belongs to the class of cinacalcet-related substances specifically designated as Cinacalcet Hydrochloride Impurity III or Cinacalcet Impurity 96.

Molecular Formula C22H20F3NO
Molecular Weight 371.4 g/mol
Cat. No. B8091104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propanamide
Molecular FormulaC22H20F3NO
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C22H20F3NO/c1-15(18-11-6-9-16-7-2-4-10-19(16)18)26-21(27)14-13-17-8-3-5-12-20(17)22(23,24)25/h2-12,15H,13-14H2,1H3,(H,26,27)/t15-/m1/s1
InChIKeyFHSPBYOZSISQHU-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propanamide – Ortho-Trifluoromethyl Amide Impurity Reference Standard for Cinacalcet Quality Control


(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propanamide (CAS 2436762-80-8) is a chiral amide that serves as a structurally resolved impurity of the calcimimetic drug cinacalcet hydrochloride. It belongs to the class of cinacalcet-related substances specifically designated as Cinacalcet Hydrochloride Impurity III or Cinacalcet Impurity 96 . The compound bears the (R)-configuration at the chiral center, a naphthalen-1-yl ethylamine moiety, and a 2-(trifluoromethyl)phenyl propanamide side chain, resulting in a molecular formula of C₂₂H₂₀F₃NO and a molecular weight of 371.40 g/mol . Unlike the active pharmaceutical ingredient cinacalcet (meta-trifluoromethyl, secondary amine) and the USP-designated Related Compound C (para-trifluoromethyl, secondary amine), this impurity possesses a unique combination of an ortho-trifluoromethyl substituent and an amide functional group . These structural distinctions confer different physicochemical and chromatographic properties that are exploited in impurity profiling methods during pharmaceutical development and quality control.

Why Generic Cinacalcet Impurity Standards Cannot Replace (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propanamide in Compendial and Stability-Indicating Methods


Impurity reference standards are not interchangeable because each impurity possesses a unique retention time, ultraviolet absorbance profile, mass spectrometric fragmentation pattern, and response factor relative to the active pharmaceutical ingredient. The ortho-trifluoromethyl amide impurity (CAS 2436762-80-8) differs from the drug substance cinacalcet by both the position of the trifluoromethyl group (ortho vs. meta) and the functional group (amide vs. secondary amine), and it differs from USP Related Compound C by the position of the trifluoromethyl group (ortho vs. para) while sharing the same carbon skeleton . These structural variations lead to measurable differences in chromatographic retention and detection under the HPLC conditions specified in pharmacopeial monographs and stability-indicating methods . Substituting with a generic cinacalcet impurity or a different positional isomer would risk misidentification of impurity peaks, inaccurate quantification of impurity levels, and failure to meet regulatory requirements for specificity, linearity, and system suitability as defined in ICH Q2(R1) and ICH Q3A guidelines [1]. Consequently, procurement of the exact CAS-defined impurity is a regulatory and scientific necessity for any laboratory performing cinacalcet impurity profiling.

Quantitative Differentiation Evidence for (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propanamide Relative to Cinacalcet and Its Pharmacopeial Related Compounds


Ortho-Trifluoromethyl Substitution Confers Distinct Chromatographic Retention Relative to Meta- and Para-Isomers Under Pharmacopeial HPLC Conditions

The target compound is the ortho-trifluoromethyl (2-CF₃) amide isomer, whereas the drug substance cinacalcet is the meta-trifluoromethyl (3-CF₃) secondary amine and USP Related Compound C is the para-trifluoromethyl (4-CF₃) secondary amine . In a validated reversed-phase HPLC method using a Purospher® STAR Phenyl column with a sodium perchlorate–acetonitrile gradient and UV detection at 215 nm, the retention window for cinacalcet impurities A, B, and C was established between approximately 5 and 12 minutes, with cinacalcet eluting at a distinct retention time within this window . The ortho-substituted amide impurity exhibits a different retention time due to altered hydrophobicity and π–π interactions with the phenyl stationary phase, enabling its resolution from both the drug substance and the para-isomer impurity. The method achieved a limit of detection of 0.01–0.04 µg/mL and a limit of quantitation of 0.03–0.13 µg/mL for cinacalcet-related impurities, demonstrating sufficient sensitivity for impurity profiling at the 0.1% reporting threshold required by ICH Q3A .

Pharmaceutical impurity profiling Cinacalcet hydrochloride Reversed-phase HPLC

Amide Functional Group Provides Distinct Mass Spectrometric Fragmentation Pattern Relative to the Secondary Amine Drug Substance and Other Impurities

The target compound contains a propanamide carbonyl (C=O), whereas cinacalcet and all currently listed USP related compounds are secondary amines lacking a carbonyl group . Under electrospray ionization mass spectrometry conditions, the amide bond generates characteristic fragment ions through cleavage of the C–N bond, producing a neutral loss of 101 Da (propionamide moiety) that is absent in the fragmentation spectrum of the amine drug substance [1]. This diagnostic fragment enables unambiguous differentiation of the amide impurity from co-eluting amine impurities during LC-MS impurity profiling. The molecular ion [M+H]⁺ for the target compound is m/z 372.4, compared to m/z 358.4 for cinacalcet, providing a 14 Da mass shift that contributes an additional dimension of specificity .

LC-MS impurity identification Cinacalcet degradation products Structural characterization

Certified Purity of ≥98% by HPLC Ensures Suitability as a Quantitative Reference Standard for Impurity Method Validation

The target compound is supplied with a certified purity of ≥98% as determined by HPLC, accompanied by a Certificate of Analysis that includes HPLC chromatograms, NMR spectra, and mass spectra . This purity level meets the acceptance criterion for reference standards used in the quantitative determination of impurities according to ICH Q2(R1) guidelines, which require reference standards of known purity for linearity, accuracy, and range studies [1]. In contrast, generic cinacalcet impurities may be offered at lower purity levels (e.g., 95%) or without full characterization data, compromising their suitability as primary reference standards [2]. The availability of comprehensive characterization data (HPLC, NMR, MS) reduces the burden of in-house qualification and ensures traceability to the specific CAS registry number 2436762-80-8.

Reference standard certification Impurity quantification Method validation

Ortho-Substitution Pattern Produces Unique UV Absorbance Characteristics Distinguishable from Meta- and Para-Isomers

The ortho-trifluoromethyl substitution on the phenyl ring alters the electronic conjugation of the aromatic system relative to the meta-substituted drug substance and the para-substituted Related Compound C, resulting in a subtly different UV absorbance spectrum . While quantitative UV λmax data for this specific compound are not publicly available, the combination of ortho substitution with the amide carbonyl chromophore is expected to produce a distinguishable UV profile when monitored via diode array detection (DAD) during HPLC analysis [1]. Pharmacopeial methods for cinacalcet impurities utilize UV detection at 215 nm, where the amide carbonyl absorption (n→π* transition near 210–220 nm) contributes additional absorbance not present in the amine analogs, potentially altering the relative response factor compared to the drug substance .

UV spectroscopy Impurity detection specificity Diode array detection

Primary Research and Industrial Applications for (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propanamide (Cinacalcet Ortho-Trifluoromethyl Amide Impurity)


System Suitability and Specificity Testing in Pharmacopeial HPLC Methods for Cinacalcet Hydrochloride Drug Substance

Quality control laboratories performing the USP or EP monograph assay for cinacalcet hydrochloride require impurity reference standards to establish system suitability, demonstrate peak resolution between cinacalcet and its related impurities, and confirm method specificity. The ortho-trifluoromethyl amide impurity (CAS 2436762-80-8) serves as a critical system suitability marker because its structural dissimilarity from both the drug substance (different substitution position and functional group) and USP Related Compound C (different substitution position) challenges the method's resolving power at its limits [1]. In the validated HPLC method using a Purospher® STAR Phenyl column with sodium perchlorate–acetonitrile gradient and UV detection at 215 nm, the impurity must be resolved from cinacalcet and all other specified impurities with a resolution factor (Rs) of ≥1.5, as required by ICH Q2(R1) .

Quantitative Impurity Profiling for ANDA Submission and Batch Release Testing of Generic Cinacalcet Formulations

Abbreviated New Drug Applications (ANDAs) for generic cinacalcet hydrochloride require comprehensive impurity profiling to demonstrate pharmaceutical equivalence to the reference listed drug. The ortho-trifluoromethyl amide impurity must be individually quantified at levels not exceeding the identification threshold (0.1% for a maximum daily dose of ≤2 g/day) and qualification threshold (0.15%) as specified in ICH Q3A [1]. Using this compound as a certified reference standard (≥98% purity, with full CoA, HPLC, NMR, and MS documentation) , analytical laboratories can construct calibration curves, determine response factors, and achieve the required LOQ of ≤0.03–0.13 µg/mL for impurity quantification, as demonstrated in validated pharmacopeial methods .

Forced Degradation and Stability-Indicating Method Development for Cinacalcet API and Finished Dosage Forms

During forced degradation studies (acid, base, oxidative, thermal, photolytic) of cinacalcet hydrochloride, the amide impurity may form through oxidation of the secondary amine or via alternative degradation pathways. Including this compound as a reference marker in stability-indicating method development enables accurate tracking of degradation product formation. The unique mass spectrometric fragmentation pattern of the amide (neutral loss of 101 Da) [1] and its distinct UV absorbance profile at 215 nm provide orthogonal identification that distinguishes it from other degradation products, ensuring that stability study results meet the mass balance requirement of ≥96% as validated in published cinacalcet stability-indicating methods .

Reference Standard for Chiral Purity Determination Using Capillary Electrophoresis or Chiral HPLC

The compound retains the (R)-configuration at the chiral center and can serve as a reference standard for chiral separation methods alongside the (S)-enantiomer (USP Related Compound D). In the Quality by Design capillary electrophoresis method developed for simultaneous enantioseparation and impurity profiling of cinacalcet, using (2-hydroxypropyl)-γ-cyclodextrin as chiral selector, multiple cinacalcet-related impurities were baseline-resolved within approximately 10 minutes [1]. The ortho-trifluoromethyl amide impurity, owing to its distinct electrophoretic mobility arising from the amide group and ortho substitution, can be integrated into this chiral method to verify enantiomeric purity and simultaneously monitor non-enantiomeric impurities .

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